molecular formula C19H13NO3S2 B2844620 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1797600-54-4

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2844620
CAS No.: 1797600-54-4
M. Wt: 367.44
InChI Key: NABKKIODFHJTAG-UHFFFAOYSA-N
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Description

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carboxylic acid with a thiophene derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combined benzofuran and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that incorporates thiophene and benzofuran moieties, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C19H15NO4S2, with a molecular weight of 385.45 g/mol. The presence of thiophene rings contributes to its biological activity, as these structures are often associated with various pharmacological properties.

Anti-inflammatory Activity

Thiophene-based compounds have been shown to exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory process. One study noted that certain thiophene derivatives had an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating a promising anti-inflammatory potential .

Table 1: Anti-inflammatory Activity of Thiophene Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A29.2COX inhibition
Compound B6.0LOX inhibition
Compound C6.6LOX inhibition

Antimicrobial Activity

The benzofuran scaffold is recognized for its antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate broad-spectrum antimicrobial activity against various bacteria and fungi. For example, benzofuran derivatives have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against different strains .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (µg/mL)Target Organism
Compound D10E. coli
Compound E15S. aureus
Compound F5C. albicans

Anticancer Potential

Recent studies have explored the anticancer properties of benzofuran-containing compounds. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds exhibiting structural similarities to this compound have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on a series of thiophene derivatives revealed that one particular compound significantly reduced pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in an animal model when administered at a dose of 20 mg/kg .
  • Case Study on Antimicrobial Efficacy : In vitro testing of a benzofuran derivative against gram-negative bacteria showed an impressive inhibitory zone of 25 mm against E. coli, highlighting its potential as an effective antimicrobial agent .

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKKIODFHJTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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